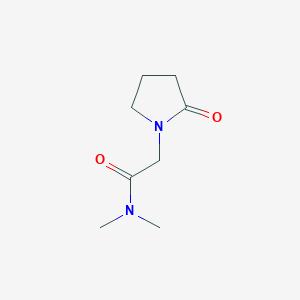
1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane is an organic compound with the molecular formula C14H30O3. This compound is part of the glycol ether family, which are known for their solvent properties. It is a colorless liquid with a mild, pleasant odor and is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane typically involves the reaction of octanol with butoxyethanol in the presence of an acid catalyst. The reaction proceeds through a series of etherification steps, where the hydroxyl groups of the alcohols react to form ether linkages. The reaction conditions usually involve heating the reactants to a temperature of around 150°C and maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain a steady flow of reactants and products. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane involves its ability to dissolve various substances due to its polar and non-polar regions. This property allows it to interact with different molecular targets, facilitating the dissolution and transport of compounds. The ether linkages in the molecule provide flexibility, enabling it to penetrate and interact with complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Butoxyethoxy)ethanol: Similar in structure but with a shorter carbon chain.
Diethylene glycol monobutyl ether: Another glycol ether with similar solvent properties.
Uniqueness
1-(2-(2-Butoxy-ethoxy)-ethoxy)-octane is unique due to its longer carbon chain, which enhances its solvent properties and makes it suitable for a wider range of applications. Its ability to dissolve both polar and non-polar substances sets it apart from other glycol ethers.
Eigenschaften
CAS-Nummer |
101433-27-6 |
|---|---|
Molekularformel |
C16H34O3 |
Molekulargewicht |
274.44 g/mol |
IUPAC-Name |
1-[2-(2-butoxyethoxy)ethoxy]octane |
InChI |
InChI=1S/C16H34O3/c1-3-5-7-8-9-10-12-18-14-16-19-15-13-17-11-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
ZRNDMQXFESPXIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCCOCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084904.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B14084908.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084909.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14084912.png)
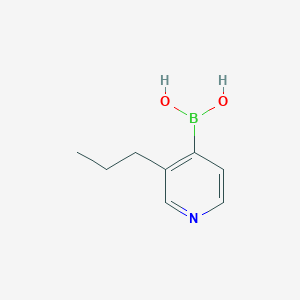
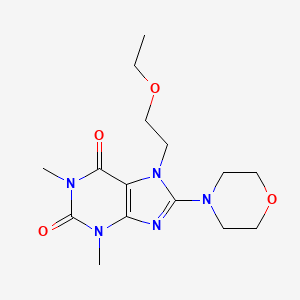
![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084933.png)
![Selenolo[3,2-b]selenophene](/img/structure/B14084939.png)
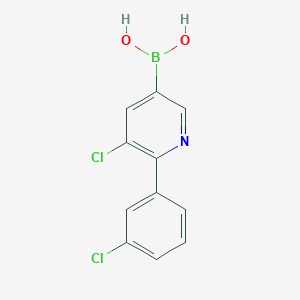

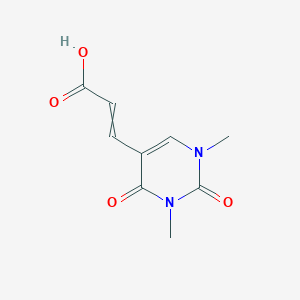
![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)
